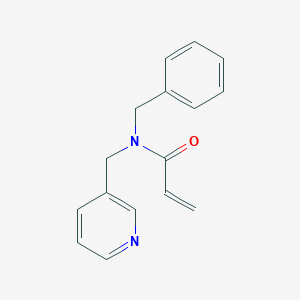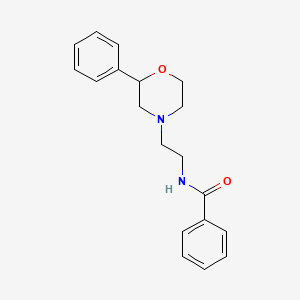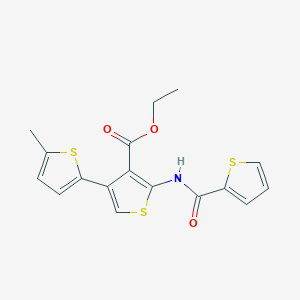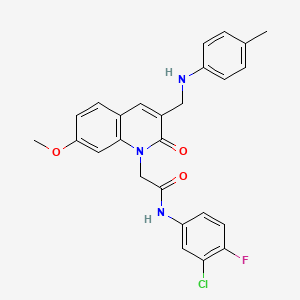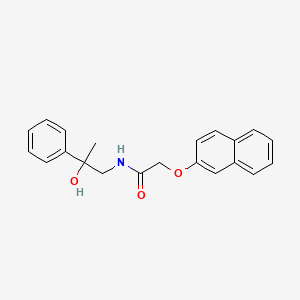![molecular formula C12H13NOS2 B3000116 2-[(2-Methylphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole CAS No. 1800013-55-1](/img/structure/B3000116.png)
2-[(2-Methylphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Methoxy-5-methylphenyl isocyanate” is an aryl isocyanate . It is used in laboratory chemicals .
Synthesis Analysis
2-Methoxy-5-methylphenyl isocyanate may be used in the synthesis of 9-benzyl-9-azabicyclo [3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate, a precursor to develop σ 2 receptor ligands .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antimicrobial Properties : Thiazoles and their derivatives demonstrate significant biological activities, making them of interest in pharmaceutical and agrochemical industries. A study reported the synthesis of novel thiazole derivatives with potential antibacterial and anti-tubercular properties. These compounds were characterized by various spectroscopic techniques, and some showed moderate activity against M. tuberculosis and excellent antibacterial activity against other strains (Prasad & Nayak, 2016).
Corrosion Inhibition : A derivative, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, was investigated as a corrosion inhibitor for mild steel in acidic environments. Experimental and computational studies confirmed its effectiveness, highlighting the potential industrial application of such compounds in protecting metals against corrosion (Attou et al., 2020).
Photophysical Properties and Material Science Applications
- Photophysical Properties : Studies on organophosphorus compounds and related thiazole derivatives have explored their photophysical properties. These properties are crucial for applications in materials science, particularly in the development of fluorescent molecules for sensing hazardous compounds and in biomolecular sciences. The incorporation of sulfur-containing groups into thiazoles has been shown to affect their electronic structures and fluorescence emission, suggesting their use in various scientific applications (Murai et al., 2018).
Antioxidant and Antimicrobial Activities
Antioxidant Properties : The synthesis of 1,3,4-thiadiazole derivatives, including those with methoxy cinnamic acids, has been explored for their antioxidant properties. These studies involve quantum chemical calculations and experimental assays to evaluate their effectiveness as antioxidants, which could have implications for their use in medicinal chemistry (Gür et al., 2017).
Antimicrobial and Antitubercular Activities : Azomethines and 4-thiazolidinones derived from 2-methoxy-5-methylphenyl thiosemicarbazides have been synthesized and evaluated for their in vitro growth-inhibiting activity against several microbes, including Mycobacterium tuberculosis. These studies contribute to the ongoing search for new antimicrobial and antitubercular agents (Hirpara et al., 2003).
Safety and Hazards
For “2-Methoxy-5-methylphenyl isocyanate”, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled. It is toxic if swallowed, in contact with skin or if inhaled .
properties
IUPAC Name |
2-[(2-methylphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-9-5-3-4-6-10(9)8-14-12-13-7-11(15-2)16-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFZFGYDJHECCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=NC=C(S2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzo[D]1,3-dioxolen-5-YL-3-((3-methoxyphenyl)amino)inden-1-one](/img/structure/B3000034.png)
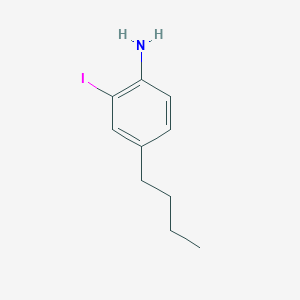
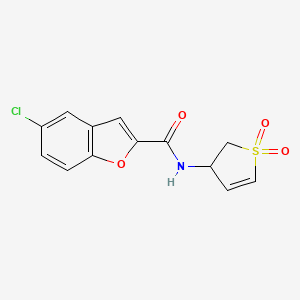
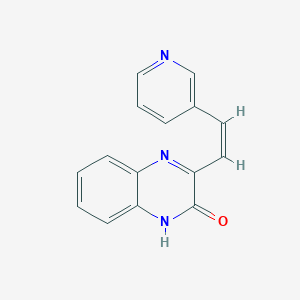
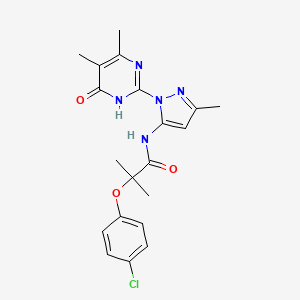
![tert-Butyl 3-((methylamino)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3000043.png)
![8-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B3000044.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000047.png)
